Based on its structure, 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine belongs to the class of 7-azaindoles, which are bioisosteres of indoles and purines. These compounds are known for their diverse biological activities and have attracted significant attention in medicinal chemistry. [] The presence of bromine and chlorine atoms at the 4 and 3 positions, respectively, introduces additional functionalities that could influence its reactivity and biological properties.
4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Characterized by the presence of both bromine and chlorine atoms attached to a pyrrolo[2,3-b]pyridine core, this compound has garnered attention due to its unique chemical properties and potential biological activities. It is primarily classified as a halogenated pyrrolopyridine derivative, which positions it as a significant compound in medicinal chemistry and various scientific research fields .
The synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine typically involves halogenation processes. A common synthetic route includes the reaction of pyrrolo[2,3-b]pyridine derivatives with bromine and chlorine reagents. This can be achieved using N-bromosuccinimide and N-chlorosuccinimide under controlled conditions, often in a solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
In industrial settings, large-scale production may utilize automated reactors that allow for precise control over reaction conditions. Continuous flow reactors can enhance efficiency and yield while minimizing by-products. The synthesis process generally requires careful monitoring of temperature and reagent concentrations to optimize product formation .
The molecular formula for 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is CHBrClN. The structure features a pyrrolopyridine framework with bromine at the 4-position and chlorine at the 3-position.
The compound's molecular weight is approximately 219.47 g/mol. Its structural representation can be visualized in various chemical drawing software, highlighting the arrangement of atoms and bonds within the heterocyclic system .
4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine can undergo several types of chemical reactions:
For nucleophilic substitution, reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are typically used. Oxidation processes may involve potassium permanganate or chromium trioxide, while coupling reactions often require palladium catalysts alongside bases like potassium carbonate .
The mechanism of action for 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine primarily involves its role as an inhibitor of specific enzymes and proteins. Notably, it targets the fibroblast growth factor receptor family (FGFRs), which are implicated in various cellular processes including proliferation and survival. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently preventing phosphorylation of downstream signaling molecules involved in tumor growth and metastasis .
4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is typically a solid at room temperature. Its melting point and boiling point are not extensively documented but can be determined through experimental methods.
The compound exhibits notable reactivity due to its halogen substituents, allowing it to participate in various chemical transformations. Its solubility profile indicates compatibility with organic solvents like dichloromethane but limited solubility in water.
Relevant data include:
4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine has significant applications in scientific research, particularly in medicinal chemistry as a potential therapeutic agent against cancers due to its inhibitory effects on fibroblast growth factor receptors. Its derivatives have been explored for their anti-tumor properties, making them candidates for further development in cancer treatments. Additionally, this compound serves as a building block for synthesizing more complex molecules used in drug discovery and development efforts across various therapeutic areas .
Halogenated heterocyclic compounds constitute a cornerstone of modern pharmaceutical development due to their unique physicochemical properties and target-binding capabilities. The strategic incorporation of halogens—particularly bromine and chlorine—enhances molecular recognition, improves metabolic stability, and fine-tunes lipophilicity. These building blocks are projected to grow at a CAGR of 4.8% (2025–2032), reflecting their indispensable role in drug discovery pipelines [3]. Their significance stems from three key attributes:
Table 1: Impact of Halogen Substitution on Drug Properties
Halogen | Van der Waals Radius (Å) | Lipophilicity (log P increase) | Common Roles |
---|---|---|---|
Chlorine | 1.75 | +0.5–1.0 | Metabolic blockade, H-bond enhancement |
Bromine | 1.85 | +1.0–1.5 | Covalent binding, hydrophobic filling |
The pyrrolo[2,3-b]pyridine scaffold—a bicyclic system fusing pyrrole and pyridine rings—exhibits exceptional hydrogen-bonding capacity and planar geometry, enabling mimicry of purine nucleotides. This core serves as a privileged structure in kinase inhibitor design due to its ability to form dual hydrogen bonds with hinge region residues (e.g., Glu93 and Lys40 in MELK kinase) [5]. Key pharmacological advantages include:
Notably, derivatives like 3-substituted 1H-pyrrolo[2,3-b]pyridines demonstrate low-nanomolar inhibitory activity against maternal embryonic leucine zipper kinase (MELK), underscoring their therapeutic relevance [5].
Bromo-chloro substituted heterocycles emerged as critical pharmacophores following seminal work on kinase inhibitors in the early 2000s. The synergistic effects of bromine and chlorine substitutions were serendipitously discovered during optimization of pyridine-based anticancer agents:
Early examples include imatinib mesylate (a 3-pyridyl derivative) for chronic myelogenous leukemia [2]. Subsequent innovations yielded FGFR4 inhibitors like BLU9931, where a brominated pyrrolopyridine core enabled covalent binding to Cys552 for hepatocellular carcinoma treatment [10]. The structural evolution of these scaffolds demonstrates a trajectory toward increased target specificity and irreversible binding mechanisms.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7